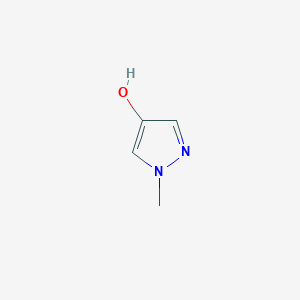![molecular formula C8H9ClN2 B2854194 5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 2580211-61-4](/img/structure/B2854194.png)
5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a chemical compound with the molecular formula C8H9ClN2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is also an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core . The orientation of the active pyrrolo[2,3-b]pyridines in the HNE catalytic triad Ser195-His57-Asp102 correlated with the effectiveness of the inhibitor interaction with the enzyme .Mécanisme D'action
Target of Action
Similar compounds such as pexidartinib, a kinase inhibitor drug, have been reported to inhibit multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for their inhibitory activity .
Biochemical Pathways
Related compounds like pexidartinib are known to affect pathways involving csf-1r, c-kit, and flt-3 .
Result of Action
Similar compounds have been reported to significantly reduce the migration and invasion abilities of certain cells .
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a variety of conditions and can be stored for extended periods of time. However, this compound has some limitations for use in lab experiments. It has limited water solubility, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride. One area of research is to further explore its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as an antitumor agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body.
Méthodes De Synthèse
The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves the reaction of 2-methyl-3-pyridylamine with acrylonitrile in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine, which can then be converted to the hydrochloride salt form through reaction with hydrochloric acid.
Applications De Recherche Scientifique
5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride has been studied extensively for its potential use in the field of medicinal chemistry. It has been found to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-8(7)10-5-6;/h2-5H,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFIYYUMTKZIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)




![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)


![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)
